2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid
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Overview
Description
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H12F2O3 and a molecular weight of 242.22 . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a difluoroethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Introduction of the difluoroethoxy group: This step involves the reaction of the phenyl ring with a difluoroethoxy reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group and the cyclopropane ring play crucial roles in its binding affinity and reactivity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2,2-Difluoroethoxy)phenyl]cyclopropanecarboxylic acid include:
2-[4-(2,2-Difluoroethoxy)phenyl]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of a cyclopropanecarboxylic acid group.
2-[4-(2,2-Difluoroethoxy)phenyl]butanoic acid: This compound has a butanoic acid group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic effects compared to its analogs .
Properties
IUPAC Name |
2-[4-(2,2-difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-11(14)6-17-8-3-1-7(2-4-8)9-5-10(9)12(15)16/h1-4,9-11H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCCJFWZQBDFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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